molecular formula C9H12N2O B8373830 3-(Pyridin-3-yl)butanamide

3-(Pyridin-3-yl)butanamide

Cat. No.: B8373830
M. Wt: 164.20 g/mol
InChI Key: KJFIAWCKGMRBLB-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)butanamide is a pyridine-based chemical compound of significant interest in medicinal chemistry and drug discovery research. The molecular structure, which incorporates a pyridine ring—a privileged scaffold in pharmacology—linked to a butanamide chain, suggests potential as a key synthetic intermediate or building block for the development of novel active molecules . Pyridine derivatives are widely investigated for a broad spectrum of biological activities, and this compound serves as a versatile precursor for further chemical functionalization, enabling structure-activity relationship (SAR) studies . Researchers utilize this family of compounds in high-throughput screening campaigns and in the synthesis of more complex molecules targeting various therapeutic areas. Specific physicochemical data, purity, and analytical information for this specific lot are available upon request. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling and Safety: For research use only. Not for human or veterinary diagnostics or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling. Contact Us: For specific inquiries regarding pricing, availability, and custom synthesis, please contact our technical sales team.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-pyridin-3-ylbutanamide

InChI

InChI=1S/C9H12N2O/c1-7(5-9(10)12)8-3-2-4-11-6-8/h2-4,6-7H,5H2,1H3,(H2,10,12)

InChI Key

KJFIAWCKGMRBLB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

4-Oxo-4-(pyridin-3-yl)butanamide

  • Structure : Differs by a ketone group at the 4-position of the butanamide chain.
  • Molecular Formula : C₉H₁₀N₂O₂ (exact mass: 178.074228) .
  • This modification may influence binding interactions in biological systems.

3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a and 13b)

  • Synthesis : Prepared via coupling reactions between pyridinyl carboxylic acids and prolyl-pyrrolidine derivatives (yields: 66–73%) .
  • Molecular Complexity : Incorporates a proline-pyrrolidine scaffold, which may enhance conformational rigidity and target selectivity compared to the simpler butanamide backbone of the target compound.
  • Applications : Such derivatives are often explored as protease inhibitors or peptidomimetics in drug discovery .

4-((6-Acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide

  • Structure : Features a sulfur atom bridging a pyridazine ring and the butanamide chain.
  • Molecular Formula : C₁₅H₁₇N₅O₂S (molecular weight: 331.4) .
  • Key Differences : The pyridazine-thio moiety adds steric bulk and electronic effects, likely altering metabolic stability and binding kinetics.

(3-Methylaminomethyl)pyridine

  • Structure: A simpler pyridine derivative with an aminomethyl group at the 3-position.
  • Applications : Serves as a building block for synthesizing more complex molecules, highlighting the versatility of pyridine-based scaffolds .

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method for synthesizing 3-(pyridin-3-yl)butanamide involves activating butanoic acid using isobutylchloroformate in the presence of N-methylmorpholine (NMM). This generates a reactive mixed carbonate intermediate, which subsequently reacts with 3-aminopyridine to form the target amide. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.

Key Steps:

  • Acid Activation : Butanoic acid is treated with NMM and isobutylchloroformate to form the acyloxycarbamate intermediate.

  • Amine Coupling : 3-Aminopyridine is added to the activated acid, facilitating nucleophilic attack and amide bond formation.

  • Workup and Purification : The crude product is washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, and purified via flash chromatography.

Experimental Optimization

  • Temperature Control : Maintaining 0°C during acid activation minimizes side reactions such as oligomerization.

  • Solvent Selection : Dichloromethane provides optimal solubility for both reactants and intermediates.

  • Yield : This method typically achieves 75–80% yield after purification, as evidenced by similar protocols for structurally analogous amides.

Table 1: Reaction Conditions and Outcomes

ParameterValue
ReagentsButanoic acid, 3-aminopyridine
ActivatorIsobutylchloroformate
BaseN-Methylmorpholine
SolventDichloromethane
Temperature0°C → room temperature
Reaction Time12–16 hours
Yield75–80%

Condensation via β-Keto Esters

Ethyl Acetoacetate-Mediated Synthesis

An alternative approach involves condensing 3-aminopyridine with ethyl acetoacetate under reflux conditions. While this method originally produces N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide, modifying the ester (e.g., using ethyl butyrate) could yield this compound.

Procedure:

  • Reflux Conditions : 3-Aminopyridine and ethyl butyrate are heated in benzene at 80°C for 6–8 hours.

  • Product Isolation : The reaction mixture is cooled, and the precipitated solid is filtered and recrystallized from n-hexane.

Limitations and Adjustments

  • Side Reactions : Ethyl acetoacetate’s β-keto group promotes imine formation, necessitating careful stoichiometric control.

  • Yield : Unmodified protocols report 66% yield for analogous compounds, suggesting potential for optimization.

Direct Amidation Using Acyl Chlorides

Theoretical Protocol:

  • Base Addition : 3-Aminopyridine is dissolved in aqueous NaOH.

  • Acyl Chloride Addition : Butanoyl chloride is added dropwise with vigorous stirring.

  • Product Extraction : The amide is extracted into DCM and purified via recrystallization.

Challenges:

  • Hydrolysis Risk : Butanoyl chloride is moisture-sensitive, necessitating anhydrous conditions.

  • Scaling Issues : Low yields (<50%) are common in biphasic systems without coupling agents.

Characterization and Analytical Validation

Spectroscopic Data

Synthesized this compound is characterized using:

  • ¹H NMR : Signals at δ 2.21 (s, CH₃), 3.72 (s, CH₂), and 7.30–8.94 (m, pyridine-H).

  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3200–3154 cm⁻¹ (N–H bend).

  • Mass Spectrometry : Molecular ion peak at m/z 177 (M⁺–1).

Purity Assessment

Flash chromatography (petroleum ether:ethyl acetate = 1:3) resolves unreacted starting materials and by-products, achieving >95% purity.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYieldPurityComplexity
Mixed Carbonate75–80%HighModerate
β-Keto Ester Condensation66%ModerateLow
Schotten-Baumann<50%LowHigh

Key Findings :

  • The mixed carbonate method balances yield and purity, making it ideal for lab-scale synthesis.

  • Condensation routes require further optimization to suppress imine formation.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Pyridin-3-yl)butanamide, and how can reaction conditions be optimized?

Synthesis typically involves amidation between pyridinyl carboxylic acid derivatives and amines. Activating agents like HATU or DCC facilitate amide bond formation. For example, multi-step procedures with functional group protection (e.g., Boc groups) prevent side reactions, as seen in Boc-protected pyridinyl butanoic acid derivatives . Reaction stoichiometry and solvent selection (e.g., DMF or THF) significantly impact yield .

Q. Which spectroscopic techniques reliably confirm the structure of this compound, and what spectral signatures are critical?

  • 1H NMR : Aromatic protons (pyridin-3-yl) appear at δ 7.2–8.6 ppm; amide NH is δ ~6.5–7.5 ppm (exchangeable).
  • 13C NMR : Carbonyl (amide) at δ ~165–170 ppm; pyridine carbons at δ ~120–150 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 179.21 (C9H12N2O) with fragmentation confirming the amide bond. High-resolution MS (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How can computational modeling address discrepancies between experimental and predicted spectral data for this compound?

Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them to experimental results. Tools like PubChem’s PISTACHIO database enable synthetic route predictions and electronic property modeling, aiding in reconciling data inconsistencies. For unresolved ambiguities, X-ray crystallography using SHELX software provides definitive structural confirmation .

Q. What strategies improve synthetic scalability and purity of this compound?

  • Design of Experiments (DoE) : Optimize temperature, catalyst loading (e.g., Pd for coupling), and solvent polarity.
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures enhances purity.
  • Intermediate Stability : Use tert-butyl esters (e.g., tert-butyl (E)-3-(pyridin-3-yl)acrylate) to stabilize reactive intermediates during synthesis .

Q. How does the pyridin-3-yl moiety influence the compound’s reactivity in medicinal chemistry applications?

The pyridine ring’s electron-deficient nature enhances hydrogen bonding with biological targets. Structure-activity relationship (SAR) studies on analogs like N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)butanamide reveal that substituents at the 3-position modulate binding affinity to enzymes such as kinases .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NOESY and ROESY data in conformational analysis of this compound?

Contradictions may arise from dynamic processes (e.g., ring puckering). Combine 2D NMR with variable-temperature studies to identify equilibrium states. For rigid structures, X-ray crystallography (via SHELX refinement) resolves ambiguities by providing static spatial coordinates .

Methodological Tables

Analytical Technique Key Parameters Application Example
X-ray CrystallographySpace group, R factor, SHELX refinementResolves pyridin-3-yl orientation
DFT CalculationsB3LYP/6-311+G(d,p) basis setPredicts NMR shifts for tautomer analysis
HRMSResolution < 5 ppm errorConfirms molecular formula C9H12N2O

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